NSC668394 is a small molecule compound identified as an inhibitor of ezrin, a member of the ezrin-radixin-moesin family of proteins. These proteins are crucial in linking the plasma membrane to the cytoskeleton, playing significant roles in cell shape, motility, and signaling pathways. The compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit the invasive properties of cancer cells by targeting ezrin's function.
NSC668394 is classified as a small molecule inhibitor derived from a library of compounds screened for their ability to bind to and inhibit ezrin. It was identified through surface plasmon resonance screening, which revealed its direct interaction with recombinant wild-type ezrin. The compound exhibits a quinoline pharmacophore, a chemical structure commonly found in various therapeutic agents, suggesting its potential for drug development .
The synthesis of NSC668394 involves several steps that include the formation of key intermediates followed by purification processes. A typical synthetic route includes:
The detailed synthetic procedure emphasizes the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of NSC668394 features a functionalized quinoline backbone, which is critical for its biological activity. Key structural data include:
Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
NSC668394 undergoes various chemical reactions that contribute to its biological activity:
The compound's ability to inhibit ezrin phosphorylation is critical for its function as an anti-cancer agent.
The mechanism by which NSC668394 exerts its effects involves:
This mechanism highlights the potential of NSC668394 as a therapeutic agent in targeting metastatic cancer.
Key physical and chemical properties of NSC668394 include:
These properties are crucial for determining the compound's formulation and application in biological studies.
NSC668394 has several potential applications in scientific research:
Ezrin, Radixin, and Moesin (ERM) are cytoskeletal linker proteins that tether actin filaments to the plasma membrane, enabling dynamic cellular processes essential for metastasis. Ezrin, the most extensively studied ERM member, is overexpressed in aggressive cancers (osteosarcoma, rhabdomyosarcoma, and carcinomas) and correlates with poor prognosis. By regulating membrane-cytoskeleton interactions, Ezrin controls:
Table 1: ERM Proteins in Cancer Metastasis
Protein | Key Functions | Cancer Types with Overexpression |
---|---|---|
Ezrin | Actin-membrane crosslinking, cell migration signaling | Osteosarcoma, rhabdomyosarcoma, breast cancer |
Radixin | Cell junction stabilization, hepatocyte invasion | Hepatocellular carcinoma |
Moesin | Endothelial migration, intravasation | Pancreatic cancer, glioblastoma |
Ezrin activation requires phosphorylation at Thr567, which induces conformational opening from a "closed" inactive state to an "open" active state. This process:
Ezrin is a validated metastatic driver in pediatric sarcomas:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7